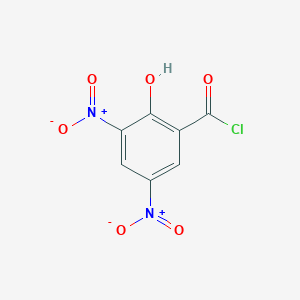

2-Hydroxy-3,5-dinitrobenzoyl chloride

描述

Structure

3D Structure

属性

CAS 编号 |

66306-10-3 |

|---|---|

分子式 |

C7H3ClN2O6 |

分子量 |

246.56 g/mol |

IUPAC 名称 |

2-hydroxy-3,5-dinitrobenzoyl chloride |

InChI |

InChI=1S/C7H3ClN2O6/c8-7(12)4-1-3(9(13)14)2-5(6(4)11)10(15)16/h1-2,11H |

InChI 键 |

WFLINGUYSCAEQT-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1C(=O)Cl)O)[N+](=O)[O-])[N+](=O)[O-] |

规范 SMILES |

C1=C(C=C(C(=C1C(=O)Cl)O)[N+](=O)[O-])[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Strategies for 2 Hydroxy 3,5 Dinitrobenzoyl Chloride

Synthesis of Key Precursors

The foundational steps in the synthesis of 2-hydroxy-3,5-dinitrobenzoyl chloride are the preparation and subsequent oxidation of a dinitrated benzaldehyde (B42025) intermediate.

The synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde is achieved through a two-stage nitration process starting from salicylaldehyde (B1680747). oatext.comoatext.com

The initial step involves the nitration of salicylaldehyde to produce a mixture of 3-nitrosalicylaldehyde and 5-nitrosalicylaldehyde. This reaction is typically carried out by cooling a mixture of salicylaldehyde and concentrated hydrochloric acid in an ice-salt bath to 0°C. oatext.com A cold nitrating mixture, consisting of concentrated sulfuric acid and concentrated nitric acid in a 2:1 ratio, is then added dropwise to the salicylaldehyde solution over a period of about 20 minutes while maintaining the low temperature. oatext.com The reaction is stirred for 2 to 3 hours at room temperature. oatext.com The resulting mixture of mononitrated products is then filtered, washed with water, and dried. oatext.com

In the second step, this mixture of 3- and 5-nitrosalicylaldehyde is subjected to further nitration. The mononitrated product mixture is stirred with a fresh, ice-cold nitrating mixture (H₂SO₄:HNO₃ in a 2:1 proportion). oatext.comoatext.com After about 30 minutes, the reaction mass is poured onto ice, causing the yellow solid of 2-hydroxy-3,5-dinitrobenzaldehyde to precipitate. oatext.com This procedure can yield the desired dinitro-aldehyde product in approximately 85% yield. oatext.comoatext.com

Interactive Data Table: Nitration of Salicylaldehyde

| Step | Starting Material | Reagents | Temperature | Duration | Product | Yield |

| 1 | Salicylaldehyde | Conc. HCl, Conc. H₂SO₄, Conc. HNO₃ (2:1) | 0°C | 2-3 hours | Mixture of 3- and 5-nitrosalicylaldehyde | - |

| 2 | 3- and 5-nitrosalicylaldehyde mixture | Conc. H₂SO₄, Conc. HNO₃ (2:1) | 0°C (ice bath) | 30 minutes | 2-Hydroxy-3,5-dinitrobenzaldehyde | 85% oatext.comoatext.com |

The conversion of the aldehyde functional group in 2-hydroxy-3,5-dinitrobenzaldehyde to a carboxylic acid is a critical oxidation step. While specific documented procedures for this exact substrate are not prevalent, the oxidation of substituted aldehydes is a well-established transformation in organic chemistry. Strong oxidizing agents are typically required to convert aromatic aldehydes to carboxylic acids. ncert.nic.in

Potential oxidizing agents for this conversion include:

Potassium Permanganate (B83412) (KMnO₄) : Acidic or alkaline potassium permanganate is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids. ncert.nic.inlibretexts.org However, the reactivity of hydroxybenzaldehydes towards KMnO₄ can be complex; some studies note that p-hydroxybenzaldehyde is not readily oxidized, particularly if the hydroxyl group is unprotected. uni.eduuni.edu Conversely, MnO₂ has been shown to catalyze the KMnO₄ oxidation of nitrophenols, suggesting a potential pathway. nih.gov

Chromic Acid (H₂CrO₄) : Generated in situ from chromium trioxide (CrO₃) or a dichromate salt (e.g., K₂Cr₂O₇) in sulfuric acid, chromic acid is a strong oxidant that converts aldehydes to carboxylic acids. ncert.nic.inlibretexts.orglibretexts.org Similar to permanganate, its effectiveness can be hindered by the presence of a free phenolic hydroxyl group. uni.edu

Hydrogen Peroxide (H₂O₂) : In some cases, hydrogen peroxide, particularly in the presence of a base and a nitrile co-solvent, can be used for the oxidation of hydroxybenzaldehydes. google.com

The dinitrosalicylic acid (DNS) assay, used for detecting reducing sugars, relies on the oxidation of an aldehyde to a carboxylic acid, which confirms the feasibility of this transformation under specific, typically alkaline, conditions. researchgate.netyoutube.com The presence of the electron-withdrawing nitro groups and the phenolic hydroxyl group on the aromatic ring necessitates careful selection and optimization of the oxidizing agent and reaction conditions to achieve a high yield without promoting unwanted side reactions.

Acyl Chloride Formation from 2-Hydroxy-3,5-dinitrobenzoic Acid

The final stage in the synthesis is the conversion of the carboxylic acid group of 2-hydroxy-3,5-dinitrobenzoic acid into a more reactive acyl chloride. This is a standard transformation for which several conventional reagents are available.

The conversion of carboxylic acids to acyl chlorides is most commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orgresearchgate.net

Thionyl Chloride (SOCl₂) : This is a widely used reagent for this transformation. The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which helps to drive the reaction to completion. wikipedia.org For the related 3,5-dinitrobenzoic acid, the reaction is effectively carried out by treating it with thionyl chloride in boiling benzene (B151609).

Phosphorus Pentachloride (PCl₅) : PCl₅ is another effective, albeit solid, reagent. It reacts with carboxylic acids to yield the acyl chloride, phosphorus oxychloride (POCl₃), and HCl. researchgate.net The preparation of 3,5-dinitrobenzoyl chloride from its corresponding acid using PCl₅ has been well-documented. libretexts.org

The presence of the phenolic hydroxyl group on the 2-hydroxy-3,5-dinitrobenzoic acid ring introduces a potential site for side reactions, as thionyl chloride can also convert alcohols to alkyl chlorides. libretexts.org This requires careful control of the reaction conditions to favor the formation of the acyl chloride.

To maximize the yield and purity of this compound, several factors must be optimized.

Reaction Conditions : When using thionyl chloride, the reaction is often performed by heating the carboxylic acid in neat (undiluted) SOCl₂ at reflux. youtube.com Alternatively, an inert solvent such as toluene (B28343) can be used, with the reaction mixture being heated at reflux for several hours. wikipedia.org The use of dry solvents and glassware is crucial as acyl chlorides are highly reactive towards moisture and can be hydrolyzed back to the carboxylic acid. oatext.com

Catalysts : For less reactive acids or when milder conditions are desired, a catalytic amount of N,N-dimethylformamide (DMF) is often added to the reaction with thionyl chloride or, more commonly, with oxalyl chloride. youtube.comorganic-chemistry.org

Purification : Acyl chlorides are often highly reactive and may not be stable enough for extensive purification methods like chromatography on silica (B1680970) gel. oatext.com The most common method for purification is fractional distillation under reduced pressure to separate the product from the excess chlorinating agent and any non-volatile impurities. researchgate.netwikipedia.org In many synthetic procedures, the crude acyl chloride is used immediately in the next step without purification after the excess reagent and solvent are removed under vacuum. oatext.com

Alternative and Advanced Synthetic Methodologies for Related Benzoyl Chlorides

Beyond traditional agents, other methodologies exist for the synthesis of benzoyl chlorides, offering potential advantages in terms of mildness, selectivity, or safety.

Oxalyl Chloride : The use of oxalyl chloride ((COCl)₂), typically with a catalytic amount of DMF in a solvent like dichloromethane (B109758) (DCM), is a very common and milder alternative to thionyl chloride. libretexts.orgyoutube.com The reaction proceeds at room temperature, and the byproducts (CO₂, CO, and HCl) are all gaseous, simplifying workup. libretexts.org

Cyanuric Chloride : Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has been used as a reagent to convert carboxylic acids to acyl chlorides. libretexts.org

Ghosez's Reagent : For more sensitive substrates, specialized reagents like Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) can be employed to generate acyl chlorides under very mild conditions. oatext.com

Interactive Data Table: Chlorinating Agents for Carboxylic Acids

| Reagent | Typical Conditions | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | Neat or in solvent (e.g., toluene), reflux youtube.comwikipedia.org | SO₂(g), HCl(g) wikipedia.org | Very common; gaseous byproducts drive reaction. |

| Phosphorus Pentachloride (PCl₅) | Cold or heated | POCl₃(l), HCl(g) researchgate.net | Effective solid reagent. |

| Oxalyl Chloride ((COCl)₂) | DCM solvent, catalytic DMF, room temp youtube.com | CO₂(g), CO(g), HCl(g) libretexts.org | Milder conditions than SOCl₂. |

| Cyanuric Chloride | - | Cyanuric acid libretexts.org | Solid reagent, avoids HCl byproduct. |

One-Pot Synthetic Approaches

Direct one-pot syntheses for this compound are not extensively documented in the literature. The synthesis is generally a multi-step process. However, the concept of one-pot reactions is relevant in the broader context of related dinitrobenzoyl chloride chemistry. For instance, 3,5-dinitrobenzoyl chloride has been employed as a reagent in the efficient one-pot synthesis of 2-azetidinones from imines and substituted acetic acids. researchgate.net In this process, the dinitrobenzoyl chloride acts as an activating agent, facilitating the reaction in a single vessel, which simplifies the procedure and allows for easy isolation of the product through crystallization. researchgate.net

Regioselective Functionalization Strategies

The synthesis of the precursor to this compound heavily relies on regioselective functionalization. The process typically begins with salicylaldehyde, which undergoes a two-step nitration to produce 2-hydroxy-3,5-dinitrobenzaldehyde. oatext.comoatext.com

The directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups on the salicylaldehyde ring are crucial for this regioselectivity. Both are ortho, para-directing groups, but their influence dictates the specific positions of nitration. The initial nitration yields a mixture of 3-nitro and 5-nitrosalicylaldehyde. oatext.comoatext.com A subsequent nitration of this mixture under controlled conditions with a nitrating mixture (e.g., concentrated sulfuric and nitric acid) leads to the formation of the desired 2-hydroxy-3,5-dinitrobenzaldehyde. oatext.comoatext.com This dinitrated aldehyde can then be oxidized to the corresponding carboxylic acid (2-hydroxy-3,5-dinitrobenzoic acid), which is the immediate precursor to the target benzoyl chloride.

The final step, the conversion of 2-hydroxy-3,5-dinitrobenzoic acid to this compound, is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.comchemicalbook.com This reaction selectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom without affecting the nitro groups or the phenolic hydroxyl group.

Methodologies for Purification and Isolation of the Compound

The purification and isolation of this compound and its precursors are critical for obtaining a high-purity product. Various standard laboratory techniques are employed throughout the synthetic sequence.

Upon completion of the reaction, the initial solid product is typically isolated by filtration . oatext.comoatext.com This crude product is then subjected to one or more purification methods.

Washing is a common first step. The filtered solid is often washed with cold water to remove residual acids and other water-soluble impurities. oatext.comoatext.com For related compounds, washing with a dilute basic solution, such as 2% aqueous sodium hydrogen carbonate, is used to neutralize and remove acidic contaminants. hansshodhsudha.comorgsyn.org

Recrystallization is the most frequently cited method for purifying the final product and its intermediates. levofloxacin.de The choice of solvent is critical and depends on the solubility of the compound. For instance, the precursor 2-hydroxy-3,5-dinitrobenzaldehyde can be recrystallized from ethanol (B145695). oatext.com Other solvents used for recrystallizing similar nitro-substituted aromatic compounds include hot benzene and mixtures like toluene-hexane. orgsyn.orgorgsyn.org The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Chromatography , particularly silica gel column chromatography, can be used for more challenging separations or to achieve very high purity. levofloxacin.de This technique separates compounds based on their differential adsorption to the stationary phase (silica gel).

A summary of these purification techniques is provided in the table below.

| Method | Description | Application Example | Citation |

| Filtration | Separates the solid product from the reaction mixture. | Isolation of crude 2-hydroxy-3,5-dinitrobenzaldehyde. | oatext.comoatext.com |

| Washing | Removes soluble impurities from the crude solid. | Washing with water or sodium bicarbonate solution. | oatext.comhansshodhsudha.comorgsyn.org |

| Recrystallization | Purifies the compound based on solubility differences. | Recrystallization from ethanol or benzene. | oatext.comlevofloxacin.deorgsyn.org |

| Column Chromatography | Separates components of a mixture for high purity. | Separation of reaction mixture components. | levofloxacin.de |

| Trituration | Suspending a solid in a solvent to wash away impurities. | Purifying 3,5-dinitrobenzaldehyde (B77469) with cold diethyl ether. | orgsyn.org |

Analytical Techniques for Reaction Monitoring and Product Verification

A suite of analytical techniques is essential for monitoring the progress of the synthesis and for verifying the structure and purity of the final product, this compound.

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a reaction. oatext.comchemicalbook.com By spotting the reaction mixture on a TLC plate alongside the starting material, chemists can observe the disappearance of the reactant and the appearance of the product, signaling the reaction's completion. asianpubs.orgoatext.com

Product Verification and Characterization: Once the product is isolated and purified, its identity and purity are confirmed using several spectroscopic and physical methods.

Melting Point (M.P.) Analysis: A sharp and specific melting point range is a strong indicator of a compound's purity. The experimentally determined melting point is compared to literature values. oatext.comoatext.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption peaks for the hydroxyl (-OH), carbonyl (C=O) of the benzoyl chloride, and nitro (-NO₂) groups confirm the compound's structure. oatext.comoatext.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, helping to confirm the substitution pattern on the aromatic ring. oatext.comoatext.com

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. oatext.com

Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is then compared to the theoretical values calculated from the molecular formula. oatext.comoatext.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final compound and for separating it from any remaining impurities. It is also used in the analysis of derivatives made from dinitrobenzoyl chlorides. levofloxacin.de

The table below summarizes the key analytical techniques and their roles.

| Technique | Purpose | Information Obtained | Citation |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Tracks consumption of reactants and formation of products. | oatext.comchemicalbook.com |

| Melting Point (M.P.) | Purity Assessment | A sharp melting point indicates high purity. | oatext.comoatext.com |

| Infrared (IR) Spectroscopy | Structural Elucidation | Identifies functional groups (e.g., -OH, C=O, -NO₂). | oatext.comoatext.com |

| ¹H NMR Spectroscopy | Structural Elucidation | Determines the arrangement of hydrogen atoms. | oatext.comoatext.com |

| Mass Spectrometry (MS) | Structural Verification | Confirms molecular weight and formula. | oatext.com |

| Elemental Analysis | Purity & Formula Verification | Confirms the elemental composition (C, H, N). | oatext.comoatext.com |

| HPLC | Purity Assessment & Separation | Quantifies purity and separates components. | levofloxacin.de |

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 3,5 Dinitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the primary mode of reaction for 2-hydroxy-3,5-dinitrobenzoyl chloride. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent departure of the chloride leaving group results in the formation of a new acyl compound. The general mechanism proceeds through an addition-elimination pathway. libretexts.org The reactivity of the carbonyl group is significantly enhanced by the electron-withdrawing nature of the attached chlorine atom. libretexts.org

Aminolysis Reactions with Primary and Secondary Amines

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted 2-hydroxy-3,5-dinitrobenzamides. This reaction, a form of aminolysis, is a standard method for amide synthesis from acyl chlorides. youtube.comchemistrysteps.com Typically, the reaction is carried out in the presence of a base, such as pyridine (B92270) or an excess of the amine itself, to neutralize the hydrogen chloride byproduct that is formed. youtube.com

The general reaction can be represented as: C₇H₃ClN₂O₅ + 2 RNH₂ → C₇H₃N₂O₅(CONHR) + RNH₃Cl (with a primary amine) C₇H₃ClN₂O₅ + 2 R₂NH → C₇H₃N₂O₅(CONR₂) + R₂NH₂Cl (with a secondary amine)

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of the chloride ion. The use of two equivalents of the amine is standard, with one acting as the nucleophile and the second as a base to accept the proton from the nitrogen and the liberated HCl. youtube.com While specific kinetic studies on the aminolysis of this compound are not extensively documented, research on related dinitro-substituted aromatic compounds indicates that the reaction proceeds through an uncatalyzed mechanism where the rate-limiting step can be either the formation of the zwitterionic intermediate or the departure of the leaving group, depending on the solvent. researchgate.netscirp.org The presence of nitro groups generally enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack. nih.gov

Interactive Data Table: Aminolysis of Dinitrobenzoyl Chlorides

| Amine | Product | Typical Conditions | Reference |

| Primary Amine (e.g., Aniline) | N-phenyl-3,5-dinitrobenzamide | Pyridine, room temperature | wikipedia.org |

| Secondary Amine (e.g., Morpholine) | (3,5-dinitrophenyl)(morpholino)methanone | Base (e.g., triethylamine), 0 °C to room temperature | oatext.com |

| Amino Acid (e.g., Glycine) | N-(3,5-dinitrobenzoyl)glycine | Aqueous base, room temperature | wikipedia.org |

Alcoholysis and Phenolysis Reactions

The reaction of this compound with alcohols (alcoholysis) and phenols (phenolysis) yields the corresponding 2-hydroxy-3,5-dinitrophenyl esters. This esterification is a common application for dinitrobenzoyl chlorides, as the resulting esters are often stable, crystalline solids with sharp melting points, making them useful for the identification and characterization of alcohols and phenols. missouri.eduhansshodhsudha.comsciencemadness.org

The reaction with an alcohol can be summarized as: C₇H₃ClN₂O₅ + ROH → C₇H₃N₂O₅(COOR) + HCl

Similar to aminolysis, a base like pyridine is often used to catalyze the reaction and scavenge the HCl produced. hansshodhsudha.com For less reactive alcohols, heating the mixture may be necessary. sciencemadness.org The reaction with phenols follows a similar pathway to produce phenyl esters.

While detailed mechanistic studies for the alcoholysis of this compound are scarce, the general mechanism for the reaction of acyl chlorides with alcohols is well-established. It involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon, followed by deprotonation and elimination of the chloride ion. Studies on the solvolysis of related benzoyl chlorides show a high sensitivity to the solvent's ionizing power, which is consistent with C-Cl bond cleavage being a key step. mnstate.edu

Interactive Data Table: Alcoholysis of 3,5-Dinitrobenzoyl Chloride

| Alcohol/Phenol | Product | Typical Conditions | Reference |

| Ethanol (B145695) | Ethyl 3,5-dinitrobenzoate (B1224709) | Gentle heating, then workup with Na₂CO₃ solution | sciencemadness.org |

| Methanol | Methyl 3,5-dinitrobenzoate | Microwave irradiation with H₂SO₄ catalyst | hansshodhsudha.com |

| Phenol | Phenyl 3,5-dinitrobenzoate | Reflux in benzene (B151609) | nih.gov |

Hydrolysis and Esterification Pathways

This compound is susceptible to hydrolysis, reacting with water to form the parent carboxylic acid, 2-hydroxy-3,5-dinitrobenzoic acid, and hydrochloric acid. This reaction is typically rapid for acyl chlorides and is a reason why the compound must be protected from moisture. missouri.edu

The hydrolysis reaction is: C₇H₃ClN₂O₅ + H₂O → C₇H₄N₂O₇ + HCl

The esterification pathway refers to the formation of esters, as discussed in the alcoholysis and phenolysis section. The direct esterification of the parent carboxylic acid (2-hydroxy-3,5-dinitrobenzoic acid) with an alcohol is also possible, typically under acidic catalysis (Fischer esterification), but this is an equilibrium process. masterorganicchemistry.com The use of the acyl chloride provides a more reactive and irreversible route to the ester. hansshodhsudha.com

Influence of Nitro and Hydroxyl Substituents on Reaction Kinetics and Selectivity

The substituents on the benzene ring have a profound effect on the reactivity of the acyl chloride. The two nitro groups are strongly electron-withdrawing, primarily through resonance and inductive effects. researchgate.net This withdrawal of electron density makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally increases the rate of nucleophilic acyl substitution compared to unsubstituted benzoyl chloride.

The hydroxyl group at the ortho position has a dual electronic effect. It is electron-withdrawing inductively but can be electron-donating through resonance. youtube.comresearchgate.net However, its most significant contribution in this molecule is likely its participation in intramolecular hydrogen bonding.

Kinetic studies on the solvolysis of o-nitrobenzoyl chloride have shown that the ortho-nitro group can, in some cases, act as an intramolecular nucleophilic assistant, influencing the reaction rate and mechanism. oatext.com While the combined effect of a 2-hydroxy and two nitro groups on the kinetics of this compound has not been specifically quantified in available literature, it is expected that the strong electron-withdrawing nature of the nitro groups is the dominant factor in enhancing the acyl chloride's reactivity.

Intramolecular Interactions and Their Role in Reactivity (e.g., Hydrogen Bonding)

A key structural feature of this compound is the potential for a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen of the acyl chloride moiety. This type of interaction is well-documented in the parent carboxylic acid, 2-hydroxy-3,5-dinitrobenzoic acid, where it is described as a resonance-assisted hydrogen bond (RAHB). oatext.comnih.gov

This intramolecular hydrogen bond can significantly influence the molecule's reactivity. By holding the hydroxyl proton in proximity to the carbonyl group, it can:

Increase the electrophilicity of the carbonyl carbon: The hydrogen bond can polarize the C=O bond, making the carbon atom more electron-deficient and thus more reactive towards nucleophiles.

Influence the conformation of the acyl chloride group: The hydrogen bond restricts the rotation around the C-C bond connecting the carbonyl group to the ring, potentially affecting the stereoselectivity of reactions.

Alter the reaction mechanism: In some cases, intramolecular hydrogen bonding can lead to changes in the reaction mechanism, for instance, by facilitating proton transfer steps. researchgate.net Studies on other systems have shown that intramolecular H-bonds can prevent competitive reactions and lead to a proper orientation of the substrates with a catalyst. nih.gov

Reduction Chemistry of the Acyl Chloride Moiety

The acyl chloride group of this compound can be reduced to either an aldehyde or a primary alcohol. The outcome of the reduction depends on the choice of the reducing agent.

Reduction to an alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing acyl chlorides to primary alcohols. libretexts.orgchemistrysteps.comchemistrysteps.com The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. chemistrysteps.com Given the high reactivity of LiAlH₄, it would be expected to reduce the acyl chloride of the title compound to 2-hydroxy-3,5-dinitrobenzyl alcohol. However, LiAlH₄ can also reduce nitro groups, which could lead to a mixture of products if the reaction conditions are not carefully controlled.

Reduction to an aldehyde: To stop the reduction at the aldehyde stage, a less reactive hydride reagent is required. Lithium tri(tert-butoxy)aluminum hydride (LiAl(OᵗBu)₃H) is a common reagent for this purpose, as it reacts more rapidly with acyl chlorides than with the resulting aldehydes, allowing for the isolation of the aldehyde. chemistrysteps.com A patent describes the reduction of 3,5-dinitrobenzoyl chloride to 3,5-dinitrobenzyl alcohol using various reducing agents, including those based on borohydride, sometimes in the presence of a Lewis acid to prevent the reduction of the nitro groups. libretexts.org The selective reduction of the acyl chloride in this compound would likely require similar carefully chosen conditions to avoid reaction at the nitro groups.

Mechanistic Studies of Specific Transformations (e.g., Cycloaddition Reactions analogous to 2-azetidinone synthesis)nih.gov

The synthesis of 2-azetidinones, commonly known as β-lactams, via the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is a cornerstone of heterocyclic chemistry. ysu.ammdpi.com While direct mechanistic studies on cycloaddition reactions involving this compound are not extensively documented in publicly available research, its reactivity can be inferred from the well-established mechanism of the Staudinger reaction and the profound electronic influence of its substituents.

The key step in the Staudinger synthesis of β-lactams from acyl chlorides is the in situ generation of a ketene intermediate through the dehydrochlorination of the acyl chloride by a tertiary amine base, such as triethylamine. mdpi.com This ketene then undergoes a [2+2] cycloaddition with an imine to form the four-membered β-lactam ring. ysu.am The reaction is generally considered to be a two-step process involving a zwitterionic intermediate. researchgate.net

For this compound, the reaction mechanism analogous to 2-azetidinone synthesis would proceed as follows:

[2+2] Cycloaddition: The generated ketene, a highly reactive electrophile, would then react with an imine. The nucleophilic nitrogen of the imine attacks the electrophilic central carbon of the ketene, leading to the formation of a zwitterionic intermediate.

Ring Closure: This zwitterionic intermediate would then undergo a conrotatory ring closure to form the final 2-azetidinone product. The stereochemistry of the final product is often dependent on the substituents on both the ketene and the imine, as well as the reaction conditions.

Illustrative Research Findings from Analogous Systems

To provide context for the potential mechanistic investigations of this compound in cycloaddition reactions, the following tables summarize typical data obtained from studies on similar Staudinger reactions.

Table 1: Effect of Base on the In Situ Generation of Ketene from an Activated Acyl Chloride and Subsequent Yield of 2-Azetidinone

| Entry | Acyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetyl chloride | Triethylamine | Dichloromethane (B109758) | 0 | 4 | 85 |

| 2 | Phenylacetyl chloride | Diisopropylethylamine | Dichloromethane | 0 | 4 | 82 |

| 3 | Phenylacetyl chloride | Pyridine | Dichloromethane | 0 | 12 | 45 |

| 4 | 4-Nitrophenylacetyl chloride | Triethylamine | Dichloromethane | 0 | 2 | 92 |

| 5 | 4-Nitrophenylacetyl chloride | Diisopropylethylamine | Dichloromethane | 0 | 2 | 89 |

Table 2: Stereochemical Outcome of the [2+2] Cycloaddition of a Ketene with Various Imines

| Entry | Ketene Precursor | Imine | Solvent | Temperature (°C) | cis:trans Ratio |

| 1 | Phenylacetyl chloride | N-Benzylidene-aniline | Toluene (B28343) | 80 | 30:70 |

| 2 | Phenylacetyl chloride | N-Benzylidene-aniline | Dichloromethane | 0 | 60:40 |

| 3 | Phenoxyacetyl chloride | N-Benzylidene-aniline | Toluene | 80 | >95:5 (cis) |

| 4 | Phenoxyacetyl chloride | N-Benzylidene-methylamine | Toluene | 80 | >95:5 (cis) |

| 5 | Acetoxyacetyl chloride | N-Benzylidene-aniline | Dichloromethane | 0 | 85:15 (cis) |

This table demonstrates the influence of the ketene precursor and reaction conditions on the stereoselectivity of the cycloaddition. The nature of the substituent on the ketene and the solvent polarity can significantly affect the ratio of cis and trans isomers of the resulting 2-azetidinone.

Advanced Derivatization Methodologies and Analytical Applications

Application as a Derivatization Reagent in Chromatography

3,5-Dinitrobenzoyl chloride is a well-established derivatizing agent used to enhance the chromatographic analysis of various compounds. Its primary function is to introduce a strongly chromophoric dinitrophenyl group onto the analyte molecule. This chemical modification serves two main purposes: it significantly improves the detectability of the analyte by ultraviolet-visible (UV-Vis) spectroscopy, and it can be used to create diastereomeric pairs from chiral analytes, enabling their separation on a chiral stationary phase.

Pre-column Derivatization for High-Performance Liquid Chromatography (HPLC)

Pre-column derivatization with 3,5-dinitrobenzoyl chloride is a common strategy in HPLC to improve the analytical performance for compounds that lack a native chromophore or to enable the separation of enantiomers. The reaction typically involves the nucleophilic attack of an amine or alcohol functional group on the analyte with the acyl chloride of the derivatizing reagent, forming a stable amide or ester linkage, respectively.

The derivatization of racemic mixtures of amino acids and amino alcohols with 3,5-dinitrobenzoyl chloride is a widely employed technique for their enantiomeric resolution by HPLC. The derivatization process converts the enantiomers into a mixture of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated on a suitable chiral stationary phase (CSP).

For instance, N-(3,5-dinitrobenzoyl) derivatives of amino acids and amino alcohols have been successfully separated on various CSPs, including those derived from (S)- or (R)-phenylalanyl-(S or R)-1-(1-naphthyl)ethylamide and ionically bonded phases with cyanuric chloride and amino acid substituents. documentsdelivered.comoup.com The choice of the CSP and the mobile phase composition are critical factors in achieving optimal separation of the diastereomeric derivatives. While some CSPs show broad applicability for a range of dinitrobenzoyl-derivatized amino acids, others may provide better resolution for specific analytes. documentsdelivered.com

Table 1: Chiral Stationary Phases Used for the Resolution of 3,5-Dinitrobenzoyl Derivatized Amino Acids and Amino Alcohols

| Chiral Stationary Phase (CSP) Type | Analyte Class | Key Findings |

| (S,S)-phenylalanyl-(S)-1-(1-naphthyl)ethylamide based | N-(3,5-dinitrobenzoyl) amino acid methyl esters | Satisfactory separation for most tested amino acids. documentsdelivered.com |

| (S,S)-phenylalanyl-(S)-1-(1-naphthyl)ethylamide based | N-(3,5-dinitrobenzoyl) amino alcohols | Satisfactory separation for most tested amino alcohols. documentsdelivered.com |

| (S,R) or (R,S)-phenylalanyl-(S or R)-1-(1-naphthyl)ethylamide based | N-(3,5-dinitrobenzoyl) amino alcohols | Generally poor enantioseparation for most amino alcohols. documentsdelivered.com |

| Cyanuric chloride with L-amino acid and dialkylamine substituents | N-(3,5-dinitrobenzoyl) amino acids and amino alcohols | Effective separation of enantiomers, with generally better results for amino acids. oup.com |

This table is based on research conducted with 3,5-dinitrobenzoyl chloride.

3,5-Dinitrobenzoyl chloride is an effective reagent for the pre-column derivatization of biogenic amines, which are often present in complex matrices like fermented foods and biological samples. nih.govresearchgate.net These compounds typically lack a strong chromophore, making their direct detection by UV-Vis challenging. Derivatization with 3,5-dinitrobenzoyl chloride introduces the highly UV-active dinitrophenyl group, significantly enhancing their detection sensitivity.

The derivatization reaction is typically rapid, often completed within minutes at ambient temperature in an alkaline medium. nih.gov The resulting stable derivatives can then be separated by reversed-phase HPLC and quantified by UV detection, commonly at a wavelength of around 260 nm. nih.govresearchgate.net This method has been successfully applied to the quantitative determination of a wide range of biogenic amines, including histamine, tyramine, putrescine, and cadaverine, in various food products. nih.govresearchgate.net

The hydroxyl groups of poly(ethylene glycol) (PEG) and other alcohols can be derivatized with 3,5-dinitrobenzoyl chloride to facilitate their analysis by HPLC. nemi.govhw.ac.uk This is particularly useful for the analysis of PEG in aqueous samples, as outlined in EPA Method 1673. nemi.govnemi.gov The derivatization converts the terminal hydroxyl groups of the PEG oligomers into 3,5-dinitrobenzoyl esters.

The derivatized PEGs can be separated by reversed-phase HPLC on a C18 column with gradient elution and detected by UV at approximately 254 nm. nemi.govtcichemicals.com This method allows for the quantification of PEG and can also be used to characterize the oligomer distribution. hw.ac.uk The derivatization is typically carried out in the presence of pyridine (B92270) in a solvent like tetrahydrofuran (B95107). nemi.gov

Derivatization for Capillary Electrophoresis

While less common than in HPLC, 3,5-dinitrobenzoyl chloride has been used as a derivatizing agent in capillary electrophoresis (CE). For example, it has been used for the analysis of non-ionic surfactants that lack a chromophore. nih.gov Derivatization introduces a charged and chromophoric group, enabling separation and detection by CE. In one study, the derivatized analytes were separated in a non-aqueous medium, and the separation was influenced by the formation of complexes with cations in the background electrolyte. nih.gov

Detection and Quantification Strategies for Derivatized Analytes

The primary advantage of derivatizing analytes with 3,5-dinitrobenzoyl chloride is the significant enhancement in their detectability, particularly by UV-Vis absorption. The dinitrophenyl group introduced by the reagent has a strong molar absorptivity in the UV region.

The most common detection method for 3,5-dinitrobenzoyl derivatives is UV-Vis spectroscopy . The derivatives exhibit a strong absorbance maximum typically around 254 nm or 260 nm , which are common wavelengths for UV detectors in HPLC systems. nih.govresearchgate.netnemi.govtcichemicals.com Quantification is generally performed by constructing a calibration curve using standards of the derivatized analytes.

Mass spectrometry (MS) can also be coupled with HPLC for the detection and structural elucidation of the derivatized analytes. nih.govnist.gov Electrospray ionization (ESI) is a suitable ionization technique for these derivatives. The mass spectrum of the derivatized analyte will show a characteristic molecular ion peak corresponding to the mass of the original analyte plus the mass of the dinitrobenzoyl group minus the mass of the leaving group from the derivatization reaction. The fragmentation pattern in tandem MS (MS/MS) can provide further structural confirmation. nist.gov

UV-Vis Spectroscopic Analysis of Derivatives

The primary function of 2-Hydroxy-3,5-dinitrobenzoyl chloride as a derivatization reagent is to attach a strong chromophore to an analyte that otherwise lacks significant ultraviolet-visible (UV-Vis) absorbance. The dinitrophenyl group within the reagent is an excellent chromophore, making the resulting derivatives highly active in the UV region of the electromagnetic spectrum. This chemical tagging allows for sensitive detection and quantification using standard HPLC-UV instrumentation.

Research on the closely related analogue, 3,5-dinitrobenzoyl chloride (DNBZ-Cl), shows that its derivatives of biogenic amines are typically quantified by their UV absorption at approximately 260 nm. The presence of the 2-hydroxy group on the benzoyl scaffold may lead to slight shifts in the wavelength of maximum absorbance (λmax) due to its electronic influence on the chromophore and the potential for intramolecular hydrogen bonding in the derivative.

A different analytical application involves the reagent's precursor, 2-hydroxy-3,5-dinitrobenzoic acid (3,5-dinitrosalicylic acid or DNSA). In the DNSA method for quantifying reducing sugars, the dinitro compound is reduced by the sugar to 3-amino-5-nitrosalicylic acid. This resulting product has a distinct reddish-brown color and exhibits a strong absorbance maximum at 540 nm, demonstrating the versatility of the scaffold in different analytical reactions. wikipedia.org

Table 1: UV-Vis Detection Parameters for Dinitrobenzoyl Derivatives

| Reagent/Method | Analyte Type | Detection Wavelength (λmax) | Chemical Principle |

| 3,5-Dinitrobenzoyl Chloride | Amines, Alcohols | ~260 nm | Acylation attaches a strong UV chromophore to the analyte. |

| 3,5-Dinitrosalicylic Acid (DNSA) | Reducing Sugars | 540 nm | Analyte reduces the nitro groups, forming a new, colored compound (3-amino-5-nitrosalicylic acid). wikipedia.org |

Mass Spectrometric Elucidation of Derivatized Species

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural confirmation and sensitive detection of derivatized analytes. The use of derivatization reagents like this compound serves multiple purposes in MS analysis. Firstly, it increases the molecular weight of the analyte, moving its signal to a higher mass range where background noise from the sample matrix is often lower. Secondly, the reagent can significantly improve the ionization efficiency of the analyte in the mass spectrometer's source, such as electrospray ionization (ESI). ddtjournal.comaliyuncs.com

The process of elucidating the derivatized species involves several key steps:

Confirmation of Molecular Weight : The mass of the derivatized analyte is measured to confirm that the reaction has occurred as expected. The resulting mass should correspond to the original analyte's mass plus the mass of the dinitrobenzoyl moiety, minus the mass of HCl.

Tandem MS (MS/MS) Fragmentation : Collision-induced dissociation (CID) is used to fragment the derivatized molecule. ddtjournal.com The fragmentation pattern provides structural information and can be used to create highly selective and sensitive detection methods, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). ddtjournal.com

Identification of Characteristic Fragments : Reagents are often designed so that their derivatives produce a common, predictable product ion upon fragmentation. ddtjournal.com This "reporter ion" can be monitored to specifically detect any compound that has been derivatized with the reagent.

For dinitrobenzoyl derivatives, ESI-MS/MS is used to confirm the structures and allows for clear identification of the derivatized compounds. ddtjournal.com

Table 2: General Approach for Mass Spectrometric Elucidation

| Step | Purpose | Technique | Expected Outcome |

| 1. Full Scan MS | Confirm successful derivatization. | LC-MS | Detection of the [M+H]⁺ or [M-H]⁻ ion of the derivatized analyte at the expected mass-to-charge ratio (m/z). |

| 2. Tandem MS | Generate structural fragments for confirmation and quantification. | LC-MS/MS (CID) | Observation of specific fragment ions, including potential loss of the dinitrobenzoyl group or characteristic fragments from the analyte. |

| 3. Method Development | Create a highly sensitive and selective detection method. | SRM/MRM | Monitoring of a specific transition from the parent ion to a product ion, increasing signal-to-noise and confirming identity. |

Optimization of Derivatization Protocols: Solvent Effects, Catalysis, and Temperature Control

The efficiency and completeness of the derivatization reaction are highly dependent on the reaction conditions. Optimizing these parameters is crucial for developing robust and reproducible analytical methods. Key factors include the choice of solvent, the use of a catalyst or pH modifier, and temperature control. researchgate.netmdpi.comnih.gov

Solvent Effects : The reaction is typically carried out in an aprotic organic solvent, such as acetonitrile (B52724) or tetrahydrofuran (THF), to ensure the solubility of both the analyte and the reagent and to prevent hydrolysis of the highly reactive acid chloride. nih.govresearchgate.net

Catalysis and pH Control : The derivatization of alcohols and amines with an acyl chloride is an esterification or amidation reaction that releases hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion, an acid scavenger is required. This is typically a non-nucleophilic organic base like pyridine or diisopropylethylamine (DIPEA), or an inorganic base such as sodium carbonate or sodium hydroxide. mdpi.comnih.gov The base neutralizes the HCl and can act as a catalyst.

Temperature Control : Derivatization reactions are often performed at slightly elevated temperatures (e.g., 40-70 °C) to increase the reaction rate. researchgate.netsigmaaldrich.com However, the temperature must be carefully controlled to prevent thermal degradation of the analyte or the derivative. In some protocols, the reaction proceeds efficiently at ambient temperature.

Table 3: Typical Optimized Derivatization Parameters

| Parameter | Condition | Rationale |

| Solvent | Acetonitrile, Dichloromethane (B109758) | Aprotic solvent prevents reagent hydrolysis and effectively dissolves reactants. researchgate.net |

| Catalyst/Base | Pyridine, DIPEA, Sodium Carbonate | Acts as an acid scavenger to neutralize HCl byproduct and can catalyze the reaction. mdpi.comnih.gov |

| pH | Weakly alkaline (pH 8.5-9.5) | Facilitates the nucleophilic attack of the amine/hydroxyl group on the acyl chloride. researchgate.net |

| Temperature | Ambient to 70 °C | Balances reaction rate with the stability of reactants and products. researchgate.net |

| Time | 15 minutes to 1 hour | Sufficient time to ensure the reaction proceeds to completion. researchgate.netresearchgate.net |

Development of Novel Derivatization Reagents based on the 2-Hydroxy-3,5-Dinitrobenzoyl Scaffold

The 2-Hydroxy-3,5-dinitrobenzoyl scaffold serves as a promising foundation for the rational design of new and improved derivatization reagents. While effective, there is always a drive to develop agents with enhanced properties for modern analytical challenges, particularly in ultrasensitive LC-MS applications. The development of novel reagents based on this core structure could focus on several key areas for improvement. researchgate.net

One major strategy involves the incorporation of a permanently charged functional group, or a "charge-tag." ddtjournal.com For instance, modifying the scaffold to include a quaternary ammonium (B1175870) or pyridinium (B92312) group would ensure that the derivative is permanently positively charged, regardless of the mobile phase pH. This strategy dramatically enhances the response in positive-mode ESI-MS, leading to lower limits of detection. ddtjournal.com

Another avenue for development is the synthesis of isotopically labeled versions of the reagent (e.g., using ¹³C or ¹⁵N). These stable isotope labeling (SIL) reagents can be used to create internal standards for every analyte in a sample, enabling highly accurate quantification by correcting for matrix effects and variations in ionization efficiency. researchgate.net

Furthermore, the scaffold could be modified to introduce a fluorescent tag, creating a dual-purpose reagent suitable for both highly sensitive fluorescence detection and mass spectrometric analysis. The inherent properties of the 2-hydroxy group could also be exploited, for example, by using it as a chelation site for specific metal ions to introduce another mode of detection or selectivity. The design of such novel reagents builds upon established principles of improving ionization, enhancing detectability, and increasing the accuracy of quantification. nih.govsci-hub.se

Role in Synthetic Organic Transformations

Utilization in Heterocyclic Compound Synthesis (e.g., analogous to 2-azetidinone formation)

There is no specific literature demonstrating the use of 2-Hydroxy-3,5-dinitrobenzoyl chloride in the synthesis of heterocyclic compounds, including 2-azetidinones. In principle, acyl chlorides are key reactants in the Staudinger synthesis, a [2+2] cycloaddition reaction between a ketene (B1206846) (generated in situ from the acyl chloride) and an imine to form a β-lactam (the core structure of 2-azetidinones).

The presence of the hydroxyl group on the phenyl ring of this compound would likely complicate this reaction. The acidic phenolic proton would need to be protected prior to the reaction to prevent it from interfering with the base used to generate the ketene, or from reacting with the ketene itself. Furthermore, the electron-withdrawing nitro groups, combined with the hydroxyl group, would influence the electronic properties of the resulting ketene, potentially affecting its reactivity and the stereochemical outcome of the cycloaddition. Without experimental data, any proposed reaction scheme remains speculative.

Introduction of Multi-Functionalized Aromatic Moieties into Complex Molecular Architectures

The structure of this compound, featuring a reactive acyl chloride, a phenolic hydroxyl group, and two nitro groups on an aromatic ring, makes it a potential reagent for introducing a multi-functionalized moiety into larger, more complex molecules. The acyl chloride can readily react with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.

This functionality would allow for the covalent attachment of the 2-hydroxy-3,5-dinitrophenyl group to a variety of molecular scaffolds. The nitro groups could then serve as handles for further transformations, such as reduction to amines, which could then be diazotized or participate in further coupling reactions. The phenolic hydroxyl group offers another site for modification, such as etherification or esterification. However, no specific examples of such applications are reported in the scientific literature.

Formation of Linkers and Scaffolds in Material Science Applications

In the field of material science, bifunctional molecules are often employed as linkers to construct larger assemblies like metal-organic frameworks (MOFs) or functionalized polymers. With its reactive acyl chloride and phenolic hydroxyl group, this compound could theoretically act as such a linker.

For instance, the acyl chloride could be reacted with an amine-functionalized surface or polymer, while the hydroxyl group remains available for coordination to a metal center or for further chemical modification. The nitro groups could also be utilized to tune the electronic properties or to introduce specific binding sites within the material. Despite these theoretical possibilities, there is no published research describing the use of this compound for the formation of linkers or scaffolds in material science.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of aromatic compounds. For molecules like 2-Hydroxy-3,5-dinitrobenzoyl chloride, DFT methods are used to calculate fundamental properties that govern reactivity and intermolecular interactions. researchgate.netacs.org

Key calculated properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and the kinetic stability of the molecule. researchgate.net The presence of two strong electron-withdrawing nitro (-NO₂) groups, an electron-donating hydroxyl (-OH) group, and an electron-withdrawing acyl chloride (-COCl) group creates a complex electronic environment. The nitro groups significantly lower the LUMO energy, making the aromatic ring highly electron-deficient and susceptible to nucleophilic attack. The hydroxyl group, conversely, donates electron density to the ring.

Molecular Electrostatic Potential (MEP) surfaces are also calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic reactions. These computational tools have become essential for understanding reaction mechanisms and designing new substrates with tailored selectivity. researchgate.net

Table 1: Illustrative Quantum Chemical Properties (DFT) This table presents typical data obtained from DFT calculations for aromatic nitro compounds and is for illustrative purposes.

| Property | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -8.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.0 to -4.5 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 3.5 to 4.5 eV |

| Chemical Potential (μ) | Measures the escaping tendency of an electron from the system. acs.org | -5.0 to -6.5 eV |

Conformational Analysis and Examination of Intramolecular Interactions

Conformational analysis determines the most stable three-dimensional arrangement of a molecule. For this compound, a key feature is the potential for strong intramolecular hydrogen bonding. A resonance-assisted hydrogen bond can form between the hydrogen of the 2-hydroxy group and the oxygen of the adjacent carbonyl group. iucr.orgiucr.org This interaction significantly influences the planarity and rigidity of the molecule.

Crystal structure analyses of the closely related precursor, 2-hydroxy-3,5-dinitrobenzoic acid, reveal that this intramolecular hydrogen bond is a dominant feature, often leading to a nearly planar conformation between the carboxyl group and the benzene (B151609) ring. iucr.orgiucr.org It is expected that the acyl chloride derivative would exhibit a similar strong intramolecular hydrogen bond. The position of the bridging hydrogen atom in this bond can be influenced by its environment and the presence of other interacting species. iucr.org

In addition to the primary hydrogen bond, the orientation of the nitro groups relative to the benzene ring is also of interest. These groups may be slightly twisted out of the plane of the ring to minimize steric repulsion.

Table 2: Typical Dihedral Angles from X-ray Crystallography of Related Dinitrobenzoyl Compounds Data is based on studies of related dinitrobenzoyl structures and illustrates expected conformational parameters.

| Dihedral Angle | Description | Typical Value (degrees) |

|---|---|---|

| O=C-C-C | Angle between carbonyl group and benzene ring | ~0-10° (influenced by H-bond) |

| C-C-N-O (Nitro) | Twist of the nitro group relative to the ring | ~2-7° |

Reaction Pathway and Transition State Analysis for Key Transformations

Theoretical chemistry is used to model the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. A key transformation for this compound is its synthesis from 2-hydroxy-3,5-dinitrobenzoic acid. This typically involves reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Computational modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting acid, the chlorinating agent, and the final acyl chloride product.

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the transition state structure.

Energy Profile Calculation: Determining the activation energy (the energy difference between the reactants and the transition state), which provides information about the reaction rate.

While specific computational studies on the reaction pathway for this compound are not widely published, the methodologies are well-established for similar transformations. Such analyses provide a mechanistic understanding that can be used to optimize reaction conditions.

Modeling of Spectroscopic Properties of the Compound and its Derivatives

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict and interpret the spectroscopic properties of molecules. researchgate.net For this compound and its derivatives, this includes modeling UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectra.

UV-Vis Spectra: TD-DFT calculations can predict the electronic transitions (e.g., n→π* and π→π*) responsible for UV-Vis absorption. These calculations help assign the observed absorption bands to specific molecular orbital transitions.

IR Spectra: Theoretical frequency calculations can predict the vibrational modes of the molecule. This is useful for assigning peaks in an experimental IR spectrum to specific functional groups, such as the C=O stretch of the acyl chloride, the O-H stretch of the hydroxyl group, and the symmetric and asymmetric stretches of the nitro groups.

NMR Spectra: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C atoms, aiding in the interpretation of complex NMR spectra and confirming the structure of the compound and its derivatives.

These modeled spectra serve as a powerful complement to experimental data, helping to confirm structures and understand the electronic effects of the various substituents.

Investigation of Chiral Recognition Mechanisms in Derivatization Processes

A significant application of dinitrobenzoyl derivatives is in the chiral separation of enantiomers. acs.orgacs.org The 3,5-dinitrobenzoyl group, a strong π-acceptor, is often used as a derivatizing agent for chiral alcohols and amines. When these derivatives are passed through a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC), the two enantiomers interact differently with the CSP, allowing for their separation. researchgate.netmdpi.com

Computational modeling, especially molecular dynamics (MD) simulations, is a powerful tool for understanding the underlying chiral recognition mechanism at the molecular level. acs.orgresearchgate.netresearchgate.net These simulations model the formation of transient diastereomeric complexes between the derivatized enantiomer and the chiral selector of the CSP. mdpi.com

Studies on 3,5-dinitrobenzoyl-derivatized amino acids have shown that chiral recognition arises from a combination of intermolecular forces. acs.orgresearchgate.net The stability difference between the two diastereomeric complexes, which determines the separation efficiency, is a result of subtle differences in these interactions. MD simulations can reproduce chromatographic retention orders and provide detailed insight into the specific forces at play. acs.org

Table 3: Key Interactions in Chiral Recognition of Dinitrobenzoyl Derivatives

| Interaction Type | Description |

|---|---|

| π-π Stacking | Interaction between the electron-deficient dinitrobenzoyl ring of the analyte and a π-rich aromatic group on the chiral stationary phase. acs.orgresearchgate.net |

| Hydrogen Bonding | Formation of hydrogen bonds between groups like amides or hydroxyls on the analyte and complementary sites on the CSP. acs.orgresearchgate.net |

| Ion-Pairing | Electrostatic attraction between a charged site on the analyte derivative and an oppositely charged site on the CSP. acs.org |

| Dipole-Dipole Interactions | Interactions between the permanent dipoles of the analyte and the CSP. researchgate.net |

| Steric Repulsion | Repulsive forces that prevent one enantiomer from fitting as well as the other into the chiral binding pocket of the CSP. |

By analyzing the trajectories from MD simulations, researchers can identify the key binding interactions, assess the relative stability of the competing complexes, and explain why one enantiomer is retained longer than the other. acs.org

Future Research Trajectories

Development of More Efficient and Sustainable Synthetic Routes (Green Chemistry Principles)

The traditional synthesis of dinitrobenzoyl chlorides often involves hazardous reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which generate harmful byproducts like sulfur dioxide (SO₂), hydrogen chloride (HCl), and phosphorus oxychloride (POCl₃). nih.govacs.org In line with the principles of green chemistry, a key area of future research is the development of more environmentally benign and efficient synthetic pathways.

One promising avenue is the exploration of microwave-assisted organic synthesis. This technique has been shown to accelerate the formation of 3,5-dinitrobenzoate (B1224709) derivatives of alcohols directly from 3,5-dinitrobenzoic acid, bypassing the need for the hazardous acid chloride intermediate and significantly reducing reaction times. nih.govacs.org Future work could focus on adapting and optimizing microwave-assisted methods for the direct synthesis of 2-Hydroxy-3,5-dinitrobenzoyl chloride itself, potentially using greener chlorinating agents or catalytic systems.

Another research direction involves the use of solid-supported reagents or catalysts that can be easily recovered and reused, minimizing waste. Investigating solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids could further enhance the sustainability of the synthesis. The development of continuous flow processes for the production of this compound could also offer improved safety, efficiency, and scalability compared to traditional batch processes.

A comparative overview of traditional versus potential green synthetic routes is presented in Table 1.

Table 1: Comparison of Synthetic Approaches for Dinitrobenzoyl Chloride Derivatives

| Feature | Traditional Synthesis | Potential Green Synthesis |

|---|---|---|

| Chlorinating Agents | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Greener chlorinating agents, Catalytic systems |

| Byproducts | SO₂, HCl, POCl₃ | Less hazardous or recyclable byproducts |

| Energy Source | Conventional heating | Microwave irradiation, Sonication |

| Solvents | Volatile organic solvents | Green solvents (e.g., ionic liquids), Solvent-free conditions |

| Process Type | Batch processing | Continuous flow processing |

| Sustainability | Low | High |

Exploration of Novel Derivatization Targets and Advanced Analytical Platforms

This compound and its close analog, 3,5-dinitrobenzoyl chloride, are well-established derivatizing agents in analytical chemistry. They react with alcohols and amines to form stable derivatives with strong UV absorbance, facilitating their detection and quantification by High-Performance Liquid Chromatography (HPLC). capes.gov.brkoreascience.kr Future research is set to expand the scope of this application to new classes of molecules and integrate it with more advanced analytical platforms.

A significant area of exploration is the derivatization of a wider range of biomolecules and pharmaceuticals. This includes the development of methods for the sensitive detection of residual amines in bulk drug manufacturing and the analysis of complex biological samples. capes.gov.br The strong electrophilic nature of the dinitrobenzoyl moiety can be exploited to tag and analyze novel drug candidates, metabolites, and environmental contaminants.

Furthermore, there is a trend towards coupling this derivatization strategy with more sophisticated detection techniques like mass spectrometry (MS). Electrospray ionization mass spectrometry (ESI-MS) has been used for the enantiomeric discrimination of chiral compounds derivatized with N-(3,5-dinitrobenzoyl)leucine. acs.org Future studies could explore the development of novel dinitrobenzoyl-based chiral selectors for a broader range of analytes and their application in advanced mass spectrometric techniques for enhanced sensitivity and structural elucidation. The development of chiral stationary phases (CSPs) for HPLC based on dinitrobenzoyl derivatives also represents a continuing area of research for efficient enantiomeric separations. researchgate.netwdh.ac.id

Table 2 summarizes the expanding applications of dinitrobenzoyl chloride derivatization in analytical chemistry.

Table 2: Applications of Dinitrobenzoyl Chloride in Analytical Derivatization

| Analyte Class | Analytical Technique | Research Focus |

|---|---|---|

| Alcohols & Amines | HPLC-UV | Established method for quantification. capes.gov.brkoreascience.kr |

| Biogenic Amines | Liquid Chromatography | Analysis in fermented foods. mdpi.com |

| Chiral Compounds | ESI-MS, HPLC | Enantiomeric discrimination and separation. acs.orgresearchgate.net |

| Residual Amines | HPLC | Quality control in bulk drug synthesis. capes.gov.br |

Investigation of Catalytic Roles or Applications of the Compound

While this compound is primarily known as a derivatizing agent, future research will likely investigate its potential roles in catalysis, either directly or as a precursor to catalytic species. The electron-withdrawing nature of the nitro groups and the presence of the hydroxyl and acyl chloride functionalities suggest several possibilities.

One avenue of research is the exploration of the 2-hydroxy-3,5-dinitrobenzoyl moiety as a ligand in the synthesis of novel metal complexes with catalytic activity. The coordination of the carboxylate (after hydrolysis of the acyl chloride) and hydroxyl groups to metal centers could create unique electronic and steric environments suitable for catalyzing various organic transformations. nih.govoatext.com The nitro groups can influence the Lewis acidity of the metal center, potentially enhancing its catalytic performance. Research into the synthesis and catalytic evaluation of such metal-organic complexes is a promising future direction. nih.gov

Another area of interest is in the field of organocatalysis. While direct catalysis by this compound is yet to be reported, its derivatives could be designed to act as organocatalysts. For instance, chiral amines or alcohols can be derivatized with the dinitrobenzoyl group to create new catalysts for asymmetric synthesis. The dinitrobenzoyl moiety can play a crucial role in the catalytic cycle through non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the stereochemical outcome of the reaction.

Integration of the 2-Hydroxy-3,5-dinitrobenzoyl Moiety into Functional Materials Design

The unique electronic and structural features of the 2-hydroxy-3,5-dinitrobenzoyl group make it an attractive building block for the design of advanced functional materials, including polymers and metal-organic frameworks (MOFs).

In polymer chemistry, the incorporation of the 2-hydroxy-3,5-dinitrobenzoyl moiety into polymer backbones or as pendant groups could lead to materials with tailored properties. The strong electron-accepting nature of the dinitrophenyl group can be exploited to create polymers with specific electronic or optical properties, potentially for use in sensors or electronic devices. nih.gov The hydroxyl and carboxyl functionalities (post-hydrolysis) can provide sites for cross-linking or further functionalization, allowing for the creation of functional polymer networks. academie-sciences.frresearchgate.net The synthesis of polymers containing dihydroxybenzene moieties has been explored, and the inclusion of nitro groups could further enhance their functionality. researchgate.net

In the rapidly developing field of MOFs, the deprotonated form of 2-hydroxy-3,5-dinitrobenzoic acid (2-hydroxy-3,5-dinitrobenzoate) can serve as a versatile organic linker. scirp.orgnih.gov MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. researchgate.netwikipedia.org The use of linkers with multiple functional groups, such as the hydroxyl, carboxylate, and nitro groups of the title compound, can lead to MOFs with complex structures and tailored pore environments. The hydroxyl group can enhance the hydrophilicity and stability of the MOF, while the nitro groups can act as binding sites for specific guest molecules, making these materials promising for sensing applications. nih.govwikipedia.org Future research will focus on the synthesis of novel MOFs using this linker and the exploration of their properties in areas such as selective gas adsorption and heterogeneous catalysis.

Table 3 highlights the potential roles of the 2-hydroxy-3,5-dinitrobenzoyl moiety in functional materials.

Table 3: Potential Applications in Functional Materials

| Material Type | Role of the Moiety | Potential Applications |

|---|---|---|

| Functional Polymers | Electron-accepting unit, Cross-linking site | Sensors, Electronic devices, Functional networks. nih.govacademie-sciences.frresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage, Selective separation, Heterogeneous catalysis, Chemical sensing. scirp.orgnih.govresearchgate.netwikipedia.org |

常见问题

Basic Research Questions

Q. What are the critical factors to optimize during the synthesis of 2-hydroxy-3,5-dinitrobenzoyl chloride?

- Methodological Answer : Synthesis optimization should focus on sequential functionalization steps, including nitration and chlorination. Key factors include reaction temperature (e.g., maintaining 0–5°C during nitration to avoid byproducts), stoichiometry of nitrating agents (HNO₃/H₂SO₄ ratio), and reaction time for chlorination (e.g., using SOCl₂ or PCl₅). Single-factor experiments, as demonstrated in analogous benzoyl chloride syntheses, can identify optimal conditions . Post-synthesis purification via recrystallization (e.g., using hexane/ethyl acetate) ensures high purity (>98%), validated by HPLC or NMR.

Q. How can spectroscopic techniques (IR, NMR, MS) be applied to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of carbonyl (C=O stretch at ~1760 cm⁻¹) and nitro groups (asymmetric NO₂ stretch at ~1530 cm⁻¹, symmetric at ~1350 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.0 ppm for nitro-substituted benzene) and hydroxyl proton (δ ~12 ppm, broad). Use DMSO-d₆ to observe the hydroxyl group, which may exchange in protic solvents .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 246 (calculated for C₇H₃ClN₂O₅) and fragment ions corresponding to loss of Cl (m/z 211) or NO₂ groups .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods to prevent inhalation of vapors.

- First Aid : Immediate rinsing with water for eye/skin contact (15+ minutes) and medical consultation for persistent irritation .

- Storage : Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis. Avoid contact with moisture or bases, which may degrade the compound to benzoic acid derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL can determine precise bond lengths/angles, confirming the positions of nitro and hydroxyl groups. Refinement against high-resolution data (e.g., R-factor < 5%) minimizes errors. For twinned crystals, use SHELXD for structure solution and SHELXE for density modification . Validate against computational models (DFT-optimized geometries) to detect discrepancies in electron density maps.

Q. What strategies address contradictions in spectroscopic or synthetic yield data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with NIST Chemistry WebBook entries for analogous nitroaromatics .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediates and optimize reaction termination points.

- Yield Discrepancies : Replicate synthesis under inert conditions (e.g., Schlenk line) to exclude moisture/O₂ interference, as chlorides are hydrolysis-sensitive .

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : The nitro groups activate the carbonyl carbon toward nucleophilic attack (e.g., by amines or alcohols) due to their strong electron-withdrawing effect. Kinetic studies (UV-Vis or ¹⁹F NMR for fluorinated analogs) can quantify reaction rates. Compare with less-activated analogs (e.g., 3,5-dimethylbenzoyl chloride) to isolate electronic effects .

Q. What environmental precautions are necessary for large-scale reactions involving this compound?

- Methodological Answer :

- Waste Management : Neutralize residual chloride with aqueous NaHCO₃ before disposal. Avoid release into waterways due to potential aquatic toxicity.

- Emission Control : Scrubbers with activated carbon capture volatile chlorides. Monitor NOx emissions during nitro group decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。